molecular formula C18H19N3O2S B2365742 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-26-7

4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2365742
CAS No.: 2097903-26-7
M. Wt: 341.43
InChI Key: DRXLQZIBUWEVOZ-UHFFFAOYSA-N
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Description

4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an ethylsulfanylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve:

    Formation of the Piperazine Ring: This can be achieved through the reaction of protected 1,2-diamines with sulfonium salts under basic conditions.

    Introduction of the Pyridine Moiety: This step involves the coupling of the piperazine intermediate with a pyridine derivative.

    Attachment of the Ethylsulfanylbenzoyl Group: This final step involves the acylation of the piperazine-pyridine intermediate with an ethylsulfanylbenzoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

    4-[2-(Methylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with the pyridine moiety attached at a different position.

Uniqueness: 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group can also impart distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(2-ethylsulfanylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-24-16-8-4-3-7-15(16)18(23)20-10-11-21(17(22)13-20)14-6-5-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXLQZIBUWEVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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